7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303061-34-9
Cat. No.: VC20165861
Molecular Formula: C24H20Cl2N2O2
Molecular Weight: 439.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303061-34-9 |
|---|---|
| Molecular Formula | C24H20Cl2N2O2 |
| Molecular Weight | 439.3 g/mol |
| IUPAC Name | 7,9-dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C24H20Cl2N2O2/c1-14-3-5-16(6-4-14)24-28-22(19-11-17(25)12-20(26)23(19)30-24)13-21(27-28)15-7-9-18(29-2)10-8-15/h3-12,22,24H,13H2,1-2H3 |
| Standard InChI Key | NAAKUXWEAANKQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl |
Introduction
7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic compound belonging to the pyrazolo[1,5-c] benzoxazine class. It features a unique molecular structure with two chlorine atoms and various aromatic substituents on a fused benzoxazine ring system. The molecular formula for this compound is C24H20Cl2N2O2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .
Structural Characteristics
The compound's structure is characterized by the presence of a pyrazolo-benzoxazine core, which is fused with aromatic rings containing methoxy and methyl substituents. The chlorine atoms at positions 7 and 9 contribute to its distinct chemical properties and potential biological activities.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C24H20Cl2N2O2 |
| Molecular Weight | Approximately 430.3 g/mol |
| SMILES Notation | CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl |
| InChIKey | NAAKUXWEAANKQZ-UHFFFAOYSA-N |
Synthesis and Chemical Reactions
The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine typically involves multi-step organic reactions. These processes often include chlorination reactions and the use of methoxy-substituted phenyl compounds as reagents. The reaction conditions are optimized to ensure high yield and purity.
| Synthetic Step | Reagents | Conditions |
|---|---|---|
| Chlorination | Chlorinating agents | Optimized temperature and solvent |
| Arylation | Methoxy-substituted phenyl compounds | Presence of catalysts like K2CO3 |
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit significant pharmacological effects, including interactions with specific cellular targets and pathways. Its potential biological activities are under investigation, but they likely involve complex interactions with biological systems.
| Potential Application | Description |
|---|---|
| Pharmacological Effects | Interactions with cellular targets and pathways |
| Therapeutic Roles | Under investigation, potentially in medicinal chemistry |
Comparison with Similar Compounds
Several compounds share structural similarities with 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine. Notable examples include:
These comparisons highlight the uniqueness of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine in terms of its specific halogenation pattern and potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume